Cas no 2097889-47-7 (6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one)

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a specialized heterocyclic compound featuring a pyridazinone core with a tert-butyl substituent and a piperidinylmethyl side chain functionalized with a 2-(trifluoromethyl)benzoyl group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl and tert-butyl moieties. The compound's rigid framework and electron-withdrawing groups suggest potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for precise structural modifications, making it a valuable intermediate for pharmaceutical research and development. The presence of the trifluoromethyl group further enhances binding affinity in target interactions.
6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one structure
2097889-47-7 structure
商品名:6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
CAS番号:2097889-47-7
MF:C22H26F3N3O2
メガワット:421.455955982208
CID:5461671

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
    • 6-tert-butyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one
    • 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
    • インチ: 1S/C22H26F3N3O2/c1-21(2,3)18-8-9-19(29)28(26-18)14-15-10-12-27(13-11-15)20(30)16-6-4-5-7-17(16)22(23,24)25/h4-9,15H,10-14H2,1-3H3
    • InChIKey: VHLQDSSVCVSGBS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=CC=1C(N1CCC(CN2C(C=CC(C(C)(C)C)=N2)=O)CC1)=O)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 716
  • トポロジー分子極性表面積: 53
  • 疎水性パラメータ計算基準値(XlogP): 4

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6594-0461-1mg
6-tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097889-47-7
1mg
$54.0 2023-09-07

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 関連文献

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to Compound with CAS No. 2097889-47-7 and Product Name: 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Compound with the CAS number 2097889-47-7 and the product name 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The unique arrangement of functional groups in this molecule, including the tert-butyl substituent, the trifluoromethyl group, and the piperidin-4-yl moiety, contributes to its distinctive chemical properties and biological interactions.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of the dihydropyridazin-3-one core is particularly noteworthy, as it is known to exhibit a range of pharmacological effects. This core structure has been extensively studied for its role in modulating various biological pathways, making it a valuable scaffold for drug discovery.

In recent years, there has been a growing interest in developing novel compounds that can interact with biological targets in unique ways. The 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one molecule is a prime example of such innovation. Its structural features suggest potential applications in the treatment of various diseases, including those involving inflammation, pain, and neurological disorders.

The incorporation of the trifluoromethyl group into the molecule is particularly significant. This group is known to enhance metabolic stability and binding affinity, making it a common feature in many successful drugs. The piperidin-4-yl moiety further contributes to the compound's complexity and potential for selective binding to biological receptors. These features make it an attractive candidate for further investigation in medicinal chemistry.

The pharmacological profile of this compound has been the subject of several recent studies. Researchers have been exploring its interactions with various enzymes and receptors, aiming to uncover new therapeutic possibilities. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, which could make it useful in developing anti-inflammatory treatments.

The synthesis and characterization of this compound have also provided valuable insights into the design of similar molecules. By understanding how different functional groups influence the overall properties of the molecule, chemists can optimize synthetic routes and improve yields. This knowledge is crucial for developing efficient methods for producing complex pharmaceuticals.

The potential applications of this compound extend beyond its anti-inflammatory properties. Its unique structure suggests that it may also interact with other biological targets, such as neurotransmitter receptors or ion channels. These interactions could lead to new treatments for neurological disorders or pain management.

In conclusion, compound with CAS No. 2097889-47-7 and its product name 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one represents a significant advancement in pharmaceutical chemistry. Its complex structure and unique functional groups make it a promising candidate for further research and development. As more studies are conducted on this compound, we can expect to see new insights into its potential therapeutic applications and mechanisms of action.

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